![molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1](/img/structure/B15064330.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in treating diseases like malaria and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.
相似化合物的比较
Similar Compounds
Hydroxychloroquine: A similar compound with a hydroxyl group, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another related compound, widely used as an antimalarial drug.
Uniqueness
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is unique due to its specific chemical structure, which allows it to exhibit distinct biological activities compared to other quinoline derivatives
属性
CAS 编号 |
5418-53-1 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC 名称 |
2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18) |
InChI 键 |
MNUUKEZBBCZHQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


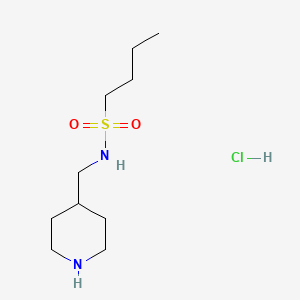
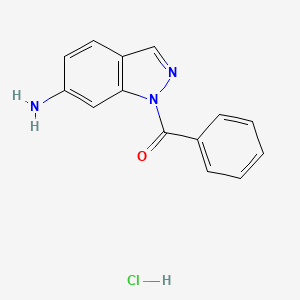

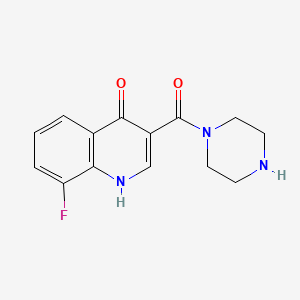
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
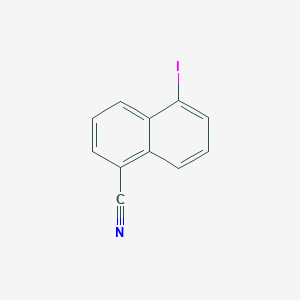
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)
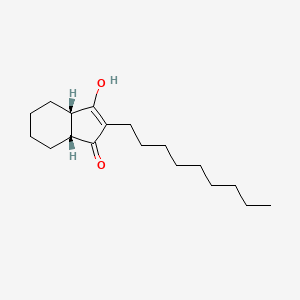
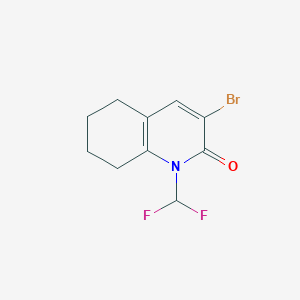

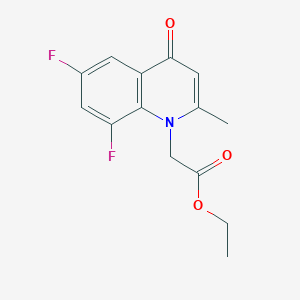


![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)
